molecular formula C11H13F3N2OS B13025369 N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide

N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide

Cat. No.: B13025369
M. Wt: 278.30 g/mol
InChI Key: NFQOEENYORLSSL-UHFFFAOYSA-N
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Description

N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide is a compound that features a trifluoromethylthio group attached to a pyridine ring, with a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide typically involves the introduction of the trifluoromethylthio group to the pyridine ring, followed by the attachment of the pivalamide group. One common method involves the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base to form the trifluoromethylthio derivative. This intermediate is then reacted with pivaloyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13F3N2OS

Molecular Weight

278.30 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethylsulfanyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C11H13F3N2OS/c1-10(2,3)9(17)16-8-7(5-4-6-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17)

InChI Key

NFQOEENYORLSSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(F)(F)F

Origin of Product

United States

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